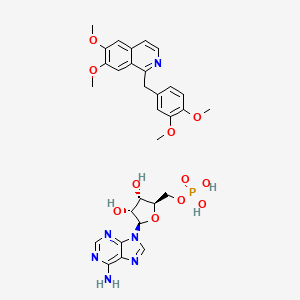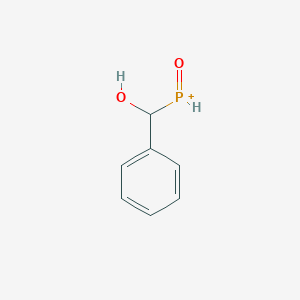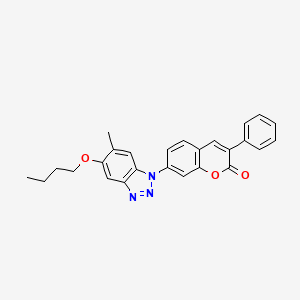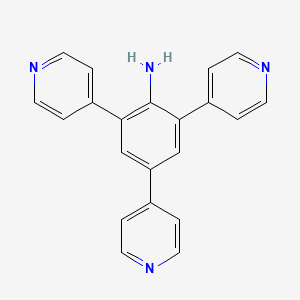
2,4,6-Tri(pyridin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(pyridin-4-yl)aniline is an organic compound with the molecular formula C21H15N4 It is characterized by the presence of three pyridine rings attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(pyridin-4-yl)aniline typically involves the condensation of 4-pyridinecarboxaldehyde with aniline in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri(pyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine rings to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,6-Tri(pyridin-4-yl)aniline in various applications is primarily based on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound’s interaction with enzymes and receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: This compound has a similar structure but includes a triazine core instead of an aniline core.
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound features a terpyridine moiety, offering different coordination properties.
Uniqueness: 2,4,6-Tri(pyridin-4-yl)aniline is unique due to its aniline core, which provides distinct electronic properties and reactivity compared to other pyridine-based compounds. Its ability to form stable complexes with a variety of metals makes it particularly valuable in catalysis and material science .
Properties
Molecular Formula |
C21H16N4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,4,6-tripyridin-4-ylaniline |
InChI |
InChI=1S/C21H16N4/c22-21-19(16-3-9-24-10-4-16)13-18(15-1-7-23-8-2-15)14-20(21)17-5-11-25-12-6-17/h1-14H,22H2 |
InChI Key |
RGAUGAJFWVJDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)C3=CC=NC=C3)N)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


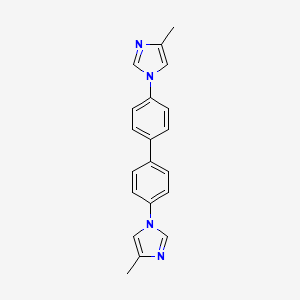
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
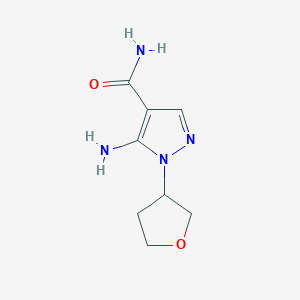
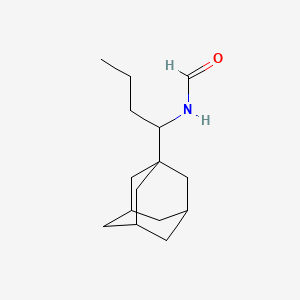
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
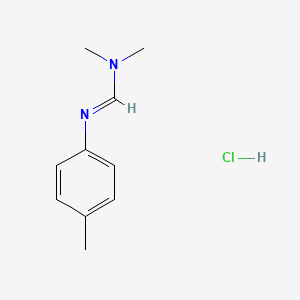

![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)


![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
